Phenol, 2-(2-pyrimidinyl)-
CAS No.: 64435-20-7
Cat. No.: VC14383065
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64435-20-7 |
|---|---|
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-pyrimidin-2-ylphenol |
| Standard InChI | InChI=1S/C10H8N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-7,13H |
| Standard InChI Key | CGDCHTLRDXXNPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC=N2)O |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Geometry and Bonding
The core structure of phenol, 2-(2-pyrimidinyl)- comprises a benzene ring substituted with a hydroxyl group at the ortho position and a pyrimidine ring at the para position. X-ray crystallographic data reveal that the pyrimidine and benzene rings form a dihedral angle of approximately 71.03°, creating a non-planar conformation that influences intermolecular interactions . The hydroxyl group adopts a orientation away from the pyrimidine ring, facilitating hydrogen bonding with adjacent molecules .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (pyrimidine-benzene) | 71.03° | |
| Bond length (C-O) | 1.36 Å | |
| Bond angle (C-N-C) | 117.5° |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s electronic environment. The ¹H NMR spectrum exhibits signals for aromatic protons at δ 6.8–8.2 ppm, while the hydroxyl proton resonates as a broad singlet near δ 9.5 ppm . High-resolution MS confirms the molecular ion peak at m/z 172.08 (calculated for C₁₀H₈N₂O⁺) .
Synthesis and Reactivity
Synthetic Routes
Phenol, 2-(2-pyrimidinyl)- is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting 1,2-dihydroxybenzene with 2-chloropyrimidine under basic conditions at elevated temperatures (423–433 K) . The reaction proceeds via deprotonation of the phenol group, followed by displacement of the chloride leaving group on the pyrimidine ring.
Pharmacological and Biomedical Applications
Fluorescence Properties
The conjugated π-system of the pyrimidine-phenol structure enables fluorescence emission in the visible spectrum. Derivatives with methoxy substituents display shifted emission maxima, suggesting utility as molecular probes or optoelectronic materials .
Crystallographic and Supramolecular Behavior
Hydrogen-Bonded Networks
In the crystal lattice, phenol, 2-(2-pyrimidinyl)- forms dimeric aggregates via O–H···N hydrogen bonds (bond length: 2.89 Å) . These dimers further assemble into chains through C–H···π interactions (3.12–3.45 Å) and π-π stacking between pyrimidine rings (centroid distance: 3.54 Å) .
Table 2: Intermolecular Interactions
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–191°C, consistent with its rigid aromatic framework . Thermogravimetric analysis (TGA) indicates decomposition above 300°C, underscoring suitability for high-temperature applications .
Challenges and Future Directions
Despite its promise, phenol, 2-(2-pyrimidinyl)- faces limitations in solubility and bioavailability due to its hydrophobic core. Strategies such as PEGylation or glycosylation could enhance aqueous compatibility. Further studies are needed to elucidate its metabolic pathways and toxicological profile to advance therapeutic applications .
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